
(R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of AB-PINACA . AB-PINACA is a synthetic cannabinoid that has been detected as a constituent in illicit herbal incense and e-cigarette liquid products . Anecdotal reports suggest that it can cause severe adverse health effects such as stroke and seizure .
Molecular Structure Analysis
The empirical formula of ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is C18H26N4O3 . Its molecular weight is 346.42 .Physical And Chemical Properties Analysis
The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a liquid form certified reference material . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Applications De Recherche Scientifique
Detection and Analysis in Biological Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting metabolites of 'K2' compounds, including JWH-018, in urine. This method is comparable to existing LC-MS/MS methods and identifies specific metabolites like 4-hydroxypentyl and 5-hydroxypentyl derivatives (Emerson et al., 2013).
Metabolism and Pharmacokinetics : A 2012 study by Seely et al. discovered that a major glucuronidated metabolite of JWH-018 acts as a neutral antagonist at CB1 receptors. The study emphasizes the metabolite's antagonistic activity, suggesting a potential for varied biological effects (Seely et al., 2012).
Toxicological Impact on Human Cell Lines : Couceiro et al. (2016) compared the toxicological impacts of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. Their findings indicate that the metabolite is more toxic than the parent drug, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).
Comparative Metabolism Studies : Research by Hutter et al. (2013) focused on the chemistry and metabolism of AM-2201, a synthetic cannabinoid similar to JWH-018. This study provides insights into the metabolic processes and potential artifacts formed during the smoking of these substances (Hutter et al., 2013).
Serum Analysis after Inhalation : Toennes et al. (2017) investigated the pharmacokinetics of JWH-018 and its metabolites in serum post-inhalation. This study offers valuable data on the drug's behavior in the body, including its multiexponential decline and terminal elimination (Toennes et al., 2017).
Identification of Metabolites in Urine and Forensic Cases : Various studies have focused on identifying and quantifying JWH-018 metabolites in urine, aiding forensic analyses. These include methodologies for solid-phase extraction, quantitative measurement, and detection in legal cases, providing critical information for identifying drug use (Chimalakonda et al., 2011), (Moran et al., 2011).
Mécanisme D'action
While the exact mechanism of action for ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is not explicitly stated, it is known that synthetic cannabinoids like AB-PINACA interact with the body’s cannabinoid receptors . These receptors, known as CB1 and CB2, are part of the endocannabinoid system, which plays a role in a variety of physiological processes.
Safety and Hazards
The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, and STOT SE 1 . It has hazard statements H225, H301 + H311 + H331, and H370 . The precautionary statements are P210, P280, P301 + P310 + P330, P302 + P352 + P312, and P304 + P340 + P311 .
Propriétés
IUPAC Name |
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017695 |
Source


|
| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1454924-71-0 |
Source


|
| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


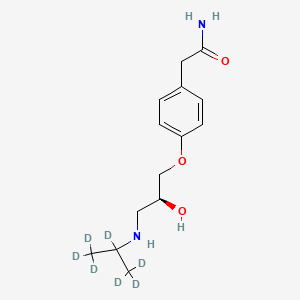
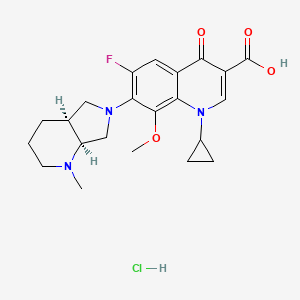
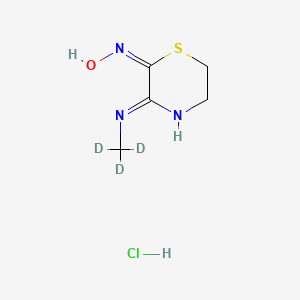
![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)
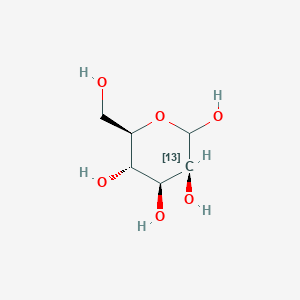

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)
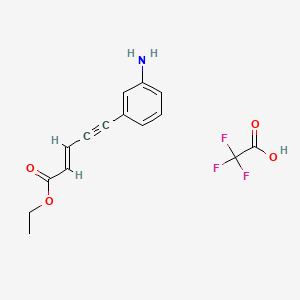
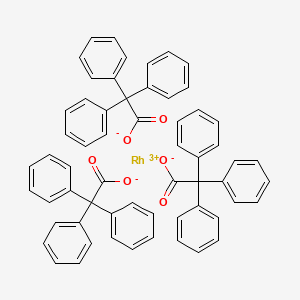

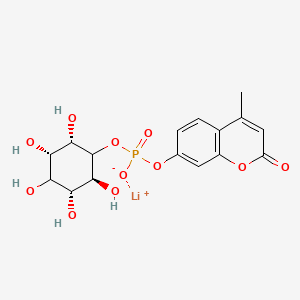
![D-[1-2H]Mannose](/img/structure/B583905.png)